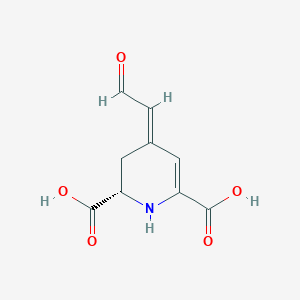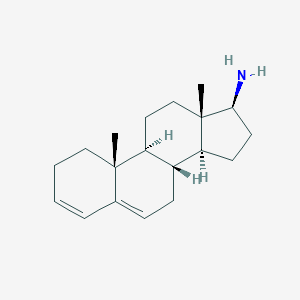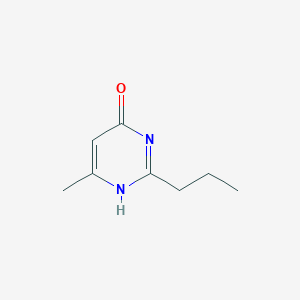![molecular formula C11H13NO3 B097853 2-[(Oxiran-2-yl)methyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 17620-38-1](/img/structure/B97853.png)
2-[(Oxiran-2-yl)methyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Oxiran-2-yl)methyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, also known as epoxomicin, is a natural product isolated from the Actinomycete strain. It belongs to the class of proteasome inhibitors and has been extensively studied for its potential applications in cancer therapy and other diseases.
Wissenschaftliche Forschungsanwendungen
Epoxomicin has been extensively studied for its potential applications in cancer therapy. It has been shown to induce apoptosis in cancer cells by inhibiting the proteasome, which is responsible for the degradation of misfolded and damaged proteins. Epoxomicin has also been studied for its potential applications in other diseases, such as neurodegenerative diseases, inflammatory diseases, and viral infections.
Wirkmechanismus
Epoxomicin inhibits the proteasome by irreversibly binding to the active site of the 20S proteasome. This leads to the accumulation of ubiquitinated proteins, which in turn leads to the induction of apoptosis in cancer cells. Epoxomicin has also been shown to induce the accumulation of misfolded proteins, which can lead to the activation of the unfolded protein response and the induction of apoptosis.
Biochemische Und Physiologische Effekte
Epoxomicin has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of tumor cells, and reduce the production of pro-inflammatory cytokines. Epoxomicin has also been shown to have neuroprotective effects and to reduce the production of beta-amyloid, which is associated with Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Epoxomicin has several advantages as a research tool. It is a potent and specific inhibitor of the proteasome, which makes it a valuable tool for studying the role of the proteasome in various biological processes. However, 2-[(Oxiran-2-yl)methyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione also has several limitations. It is a highly reactive compound and can lead to non-specific effects. It is also a toxic compound and can lead to cell death at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of 2-[(Oxiran-2-yl)methyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione. One direction is the development of more potent and specific proteasome inhibitors. Another direction is the study of the role of the proteasome in various biological processes, such as protein degradation, DNA repair, and cell signaling. Epoxomicin can also be used as a tool for the study of the unfolded protein response and the induction of apoptosis. Finally, 2-[(Oxiran-2-yl)methyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione can be used as a lead compound for the development of new drugs for the treatment of cancer and other diseases.
Conclusion:
In conclusion, 2-[(Oxiran-2-yl)methyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a potent and specific proteasome inhibitor with potential applications in cancer therapy and other diseases. It has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of 2-[(Oxiran-2-yl)methyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione as a research tool and as a lead compound for the development of new drugs for the treatment of cancer and other diseases.
Synthesemethoden
Epoxomicin can be synthesized in the laboratory using various methods. The most common method involves the use of a protecting group strategy, which involves the protection of the amino group with a Boc group and the carboxyl group with a benzyl ester group. The protected compound is then subjected to epoxidation using m-chloroperbenzoic acid, followed by deprotection to obtain 2-[(Oxiran-2-yl)methyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione.
Eigenschaften
CAS-Nummer |
17620-38-1 |
|---|---|
Produktname |
2-[(Oxiran-2-yl)methyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione |
Molekularformel |
C11H13NO3 |
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
2-(oxiran-2-ylmethyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C11H13NO3/c13-10-8-3-1-2-4-9(8)11(14)12(10)5-7-6-15-7/h1-2,7-9H,3-6H2 |
InChI-Schlüssel |
ZAWQXYPBFKPQLD-UHFFFAOYSA-N |
SMILES |
C1C=CCC2C1C(=O)N(C2=O)CC3CO3 |
Kanonische SMILES |
C1C=CCC2C1C(=O)N(C2=O)CC3CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![10-[[5-[(10-Oxoanthracen-9-ylidene)methyl]furan-2-yl]methylidene]anthracen-9-one](/img/structure/B97772.png)
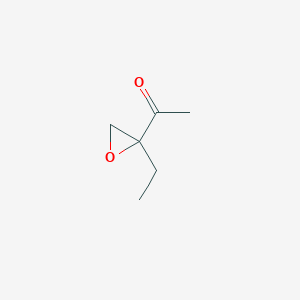
![6-Methylbenzo[b]thiophene](/img/structure/B97776.png)
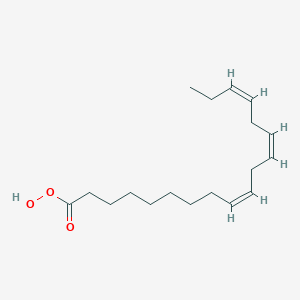
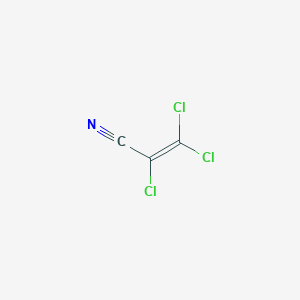
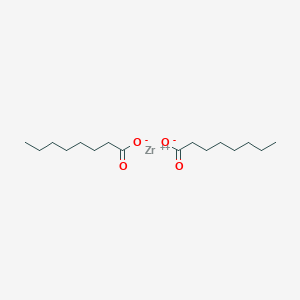
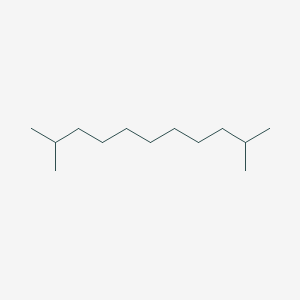
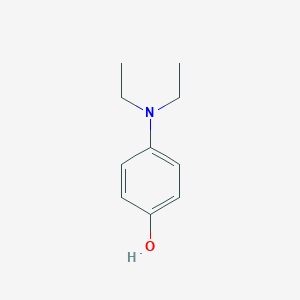
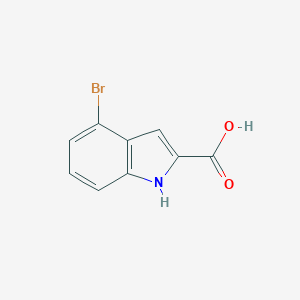
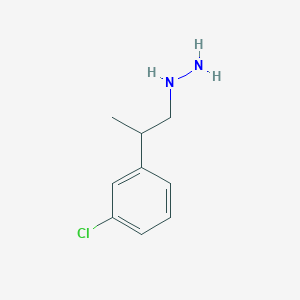
![3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B97790.png)
